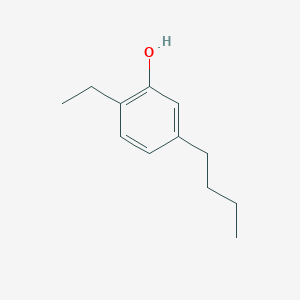

5-Butyl-2-ethylphenol

Description

Structure

3D Structure

Properties

CAS No. |

72386-21-1 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

5-butyl-2-ethylphenol |

InChI |

InChI=1S/C12H18O/c1-3-5-6-10-7-8-11(4-2)12(13)9-10/h7-9,13H,3-6H2,1-2H3 |

InChI Key |

QSYPQYCVWIXYRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)CC)O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of 5-Butyl-2-ethylphenol: A Technical Overview

Disclaimer: Publicly available, comprehensive spectroscopic data (NMR, IR, MS) for the specific isomer 5-Butyl-2-ethylphenol is not readily found in the searched scientific databases. Therefore, this guide provides a general framework and representative methodologies for the spectroscopic analysis of substituted phenols, which would be applicable to this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, outlining the standard procedures for acquiring and interpreting spectroscopic data for phenolic compounds. The methodologies described are fundamental to the structural elucidation and characterization of organic molecules.

General Experimental Protocols for Spectroscopic Analysis of Phenolic Compounds

The structural identification of an organic compound like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2] For a compound such as this compound, both ¹H and ¹³C NMR spectra would be essential for unambiguous structure confirmation.

¹H NMR Spectroscopy Protocol (General):

-

Sample Preparation: A small amount of the purified phenolic compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is crucial as it can influence the chemical shift of the hydroxyl proton.[4]

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard parameters for a ¹H NMR experiment are used. The position of the -OH proton signal can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton-deuterium exchange.[5]

-

Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are analyzed to determine the number and connectivity of protons in the molecule. For phenols, aromatic protons typically appear in the range of 6.5-8.0 ppm, while the phenolic -OH proton can have a broad chemical shift range (4-12 ppm) depending on the solvent and concentration.[6]

¹³C NMR Spectroscopy Protocol (General):

-

Sample Preparation: A more concentrated sample (10-50 mg) is typically required compared to ¹H NMR, dissolved in a deuterated solvent.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum where each unique carbon atom appears as a single peak.

-

Data Analysis: The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom. For phenols, the carbon atom attached to the hydroxyl group typically resonates at a downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

IR Spectroscopy Protocol (General):

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the crystal.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded and then automatically subtracted from the sample spectrum.[7]

-

Data Analysis: The absorption bands in the IR spectrum are correlated to specific functional groups. For this compound, characteristic peaks would include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band around 1200 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining the molecular formula and identifying structural features.[2]

Mass Spectrometry Protocol (General):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like a substituted phenol, GC-MS is a suitable method.[8]

-

Ionization: Electron Ionization (EI) is a common ionization technique for GC-MS, which involves bombarding the sample with a high-energy electron beam, causing it to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The mass spectrum shows the relative abundance of different ions. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which gives the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule. For phenols, common fragmentations include the loss of the alkyl side chains.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the primary spectroscopic methods.

Caption: Workflow for organic compound structural analysis.

References

- 1. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 2. rroij.com [rroij.com]

- 3. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 5-Butyl-2-ethylphenol

Disclaimer: Direct experimental data for 5-Butyl-2-ethylphenol is limited in publicly available literature. The following guide provides a comprehensive overview of its expected physical and chemical properties based on data from structurally similar compounds and established principles of organic chemistry. All quantitative data for this compound should be considered as estimations.

Introduction

This compound is an alkylated phenol, a class of organic compounds characterized by a hydroxyl group attached to a benzene ring, which is further substituted with alkyl groups. These compounds are of significant interest in industrial and pharmaceutical research due to their diverse applications, including their use as antioxidants, disinfectants, and as intermediates in the synthesis of more complex molecules. This guide provides a detailed examination of the core physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by the presence of the hydroxyl, ethyl, and butyl groups on the benzene ring. The hydroxyl group allows for hydrogen bonding, which significantly affects properties like boiling point and solubility. The alkyl substituents increase the molecule's nonpolar character.

Estimated Physical Properties

The following table summarizes the estimated physical properties of this compound, alongside the experimental data for related compounds used for comparison and estimation.

| Property | This compound (Estimated) | 2-Ethylphenol | 4-tert-Butylphenol | 2-n-Butylphenol |

| Molecular Formula | C₁₂H₁₈O | C₈H₁₀O | C₁₀H₁₄O | C₁₀H₁₄O |

| Molecular Weight ( g/mol ) | 178.27 | 122.16 | 150.22 | 150.22 |

| Melting Point (°C) | Liquid at room temperature | -18 | 98-101 | - |

| Boiling Point (°C) | ~250-260 | 204 | 236-238 | 232-234 |

| Density (g/mL) | ~0.97 | 1.037 | 0.908 | 0.985 |

| Solubility in water | Sparingly soluble | 8.6 g/L | 0.62 g/L | Sparingly soluble |

| Solubility in organic solvents | Soluble | Soluble | Soluble | Soluble |

Note: Estimations for this compound are derived from trends observed in related alkylphenols. The presence of both ethyl and butyl groups is expected to increase the boiling point and density while decreasing water solubility compared to smaller alkylphenols.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the phenolic hydroxyl group and the aromatic ring.

-

Acidity: Like other phenols, this compound is weakly acidic due to the resonance stabilization of the corresponding phenoxide ion. The pKa is expected to be in the range of 10-11, similar to other alkylphenols.

-

Reactivity of the Hydroxyl Group: The hydroxyl group can undergo esterification and etherification.

-

Electrophilic Aromatic Substitution: The hydroxyl and alkyl groups are ortho-, para-directing and activating, making the aromatic ring susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The positions ortho and para to the hydroxyl group are activated.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation of a phenol with an appropriate alkylating agent in the presence of a Lewis acid catalyst. For this compound, a plausible synthetic route would involve the butylation of 2-ethylphenol.

General Procedure for Friedel-Crafts Alkylation:

-

Reactant Preparation: 2-ethylphenol is dissolved in an appropriate anhydrous solvent (e.g., carbon disulfide or a chlorinated hydrocarbon).

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is added to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: A butylating agent, such as 1-bromobutane or 1-butene, is added dropwise to the reaction mixture at a controlled temperature.

-

Reaction: The mixture is stirred at a specific temperature for a set period to allow the reaction to proceed to completion. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as fractional distillation or column chromatography, to isolate the desired this compound isomer.

Characterization Techniques

Standard spectroscopic methods are employed to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the aromatic protons, the hydroxyl proton, and the protons of the ethyl and butyl groups, with characteristic chemical shifts and splitting patterns. The hydroxyl proton signal can be confirmed by D₂O exchange.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic and aliphatic carbons would be indicative of the substitution pattern.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

-

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band will be present around 1200 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound (178.27 g/mol ).

-

Characteristic fragmentation patterns for alkylphenols would be observed, including the loss of the butyl and ethyl groups.

-

Mandatory Visualizations

An In-depth Technical Guide to the Thermophysical Properties of Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of substituted phenols, compounds of significant interest in materials science, chemical synthesis, and pharmacology. Understanding these properties is crucial for process design, safety assessments, and predicting the behavior of these molecules in various applications, including their roles as active pharmaceutical ingredients. This document summarizes key quantitative data, details common experimental protocols for their measurement, and explores the relevance of substituted phenols in biological signaling pathways pertinent to drug development.

Introduction to Substituted Phenols

Phenols are aromatic compounds characterized by a hydroxyl (-OH) group directly attached to a benzene ring. The substitution of one or more hydrogen atoms on the benzene ring with various functional groups gives rise to a vast family of substituted phenols. These substituents profoundly influence the molecule's physical and chemical characteristics, including its melting point, boiling point, density, viscosity, and heat capacity. These properties are dictated by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which are in turn affected by the nature, position (ortho, meta, para), and size of the substituent(s).

Thermophysical Properties of Selected Substituted Phenols

The following tables summarize key thermophysical data for commonly studied substituted phenols, providing a basis for comparison and analysis.

Table 1: Thermophysical Properties of Cresol Isomers

| Property | o-Cresol | m-Cresol | p-Cresol |

| Molecular Weight ( g/mol ) | 108.14 | 108.14 | 108.14 |

| Melting Point (°C) | 30.9 | 12.2 | 34.7 |

| Boiling Point (°C) | 191.0 | 202.3 | 201.9 |

| Density (g/mL at 20°C) | 1.047 | 1.034 | 1.034 |

| Vapor Pressure (mmHg at 25°C) | 0.299 | 0.138 | 0.11 |

Data sourced from[1].

Table 2: Thermophysical Properties of Nitrophenol Isomers

| Property | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol |

| Molecular Weight ( g/mol ) | 139.11 | 139.11 | 139.11 |

| Melting Point (°C) | 45.0 | 97.0 | 114.0 |

| Boiling Point (°C) | 216.0 | 194.0 | Decomposes |

| Density (g/cm³) | 1.495 (at 20°C) | 1.485 (at 20°C) | 1.479 (at 20°C) |

| Solubility in water ( g/100 mL) | 0.2 (at 20°C) | 1.35 (at 25°C) | 1.6 (at 25°C) |

Data sourced from[2].

Table 3: Thermophysical Properties of Chlorophenol Isomers

| Property | 2-Chlorophenol | 3-Chlorophenol | 4-Chlorophenol |

| Molecular Weight ( g/mol ) | 128.56 | 128.56 | 128.56 |

| Melting Point (°C) | 9.3 | 33.0 | 43.0 |

| Boiling Point (°C) | 175.0 | 214.0 | 217.0 |

| Density (g/cm³ at 20°C) | 1.2634 | 1.259 (at 45°C) | 1.2238 (at 78°C) |

| Solubility in water ( g/100 mL) | 2.85 (at 20°C) | 2.6 (at 20°C) | 2.7 (at 20°C) |

Data sourced from[3].

Experimental Protocols for Thermophysical Property Measurement

Accurate determination of thermophysical properties is essential for both fundamental research and industrial application. The following sections detail the methodologies for key experimental techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine transition temperatures (e.g., melting point, glass transition) and enthalpies of fusion and crystallization.[4][5]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is placed in an aluminum or other inert sample pan.[6] An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas (e.g., nitrogen) to provide a stable and non-reactive atmosphere.

-

Temperature Program: A temperature program is defined, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.[7] The program may also include cooling and isothermal segments.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is changed.

-

Data Analysis: The resulting DSC curve plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks, while exothermic events (e.g., crystallization) appear as inverted peaks. The onset temperature of the melting peak is typically taken as the melting point for pure organic compounds. The area under the peak is integrated to determine the enthalpy of the transition.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of a material.[8][9]

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) is placed in a tared TGA crucible (e.g., alumina).[10]

-

Instrument Setup: The crucible is placed on a highly sensitive microbalance within a furnace. The system is purged with a controlled atmosphere (e.g., inert like nitrogen or reactive like air).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) through a defined temperature range.[11]

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[12]

Density Measurement

Objective: To determine the density of liquid or solid substituted phenols.

Methodology (for liquids):

-

Instrument: A vibrating tube densimeter is a common and accurate instrument for measuring the density of liquids.

-

Calibration: The instrument is calibrated using fluids of known density (e.g., dry air and pure water) at the desired temperature.

-

Sample Introduction: The liquid sample is injected into the vibrating U-shaped tube.

-

Measurement: The instrument measures the oscillation period of the tube, which is directly related to the density of the fluid inside.

-

Temperature Control: The temperature of the sample is precisely controlled using a Peltier system. Measurements are typically taken over a range of temperatures.[13]

Viscosity Measurement

Objective: To determine the resistance to flow of liquid substituted phenols.

Methodology (using a rotational viscometer):

-

Instrument: A rotational viscometer with a suitable spindle geometry is used.

-

Sample Preparation: The liquid sample is placed in a thermostatically controlled sample holder.

-

Measurement: The spindle is immersed in the liquid and rotated at a known angular velocity. The viscometer measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.

-

Temperature Control: The temperature of the sample is precisely controlled throughout the measurement. Data is often collected at various temperatures to determine the temperature dependence of viscosity.

Substituted Phenols in Drug Development and Signaling Pathways

Phenolic compounds are a prominent class of molecules in drug discovery and development, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[14] Many of their therapeutic effects are attributed to their ability to modulate key cellular signaling pathways.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds can exert anti-inflammatory effects by interfering with major inflammatory signaling cascades.[15]

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain substituted phenols can inhibit this pathway by preventing IκB degradation or by directly inhibiting NF-κB activation.

Caption: Inhibition of the NF-κB signaling pathway by substituted phenols.

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are another crucial set of signaling cascades involved in inflammation and other cellular processes. These pathways consist of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors like AP-1. Phenolic compounds can interfere with MAPK signaling by inhibiting the phosphorylation of key kinases in the cascade.

Caption: Modulation of the MAPK signaling pathway by substituted phenols.

Role in Cancer Prevention and Treatment

The anticancer properties of phenolic compounds are often linked to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent angiogenesis (the formation of new blood vessels that supply tumors).[16]

Experimental Workflow for Assessing Anticancer Activity:

References

- 1. Table 4-2, Physical and Chemical Properties of Cresols - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. smithers.com [smithers.com]

- 6. s4science.at [s4science.at]

- 7. researchgate.net [researchgate.net]

- 8. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. epfl.ch [epfl.ch]

- 11. m.youtube.com [m.youtube.com]

- 12. etamu.edu [etamu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]

Navigating the Physicochemical Landscape of 5-Butyl-2-ethylphenol: A Technical Guide to Solubility and Stability

Disclaimer: Publicly available scientific literature lacks specific experimental data on the solubility and stability of 5-Butyl-2-ethylphenol. This guide is therefore based on the established physicochemical principles of structurally related alkylphenols and outlines the standard methodologies for determining these critical parameters. The presented data is illustrative and intended to provide a predictive framework for researchers, scientists, and drug development professionals.

Executive Summary

This compound, an alkylated phenolic compound, is of interest for its potential applications in various chemical and pharmaceutical fields. Understanding its solubility and stability is paramount for formulation development, process optimization, and ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the expected solubility profile and stability characteristics of this compound. It details standardized experimental protocols for the empirical determination of these properties, including the shake-flask method for solubility and a forced degradation study design compliant with ICH guidelines for stability assessment. Visual workflows for these protocols are provided to facilitate experimental planning and execution.

Predicted Solubility Profile of this compound

The solubility of an organic compound is dictated by its polarity and the nature of the solvent. As an alkylphenol, this compound possesses both a hydrophilic hydroxyl group and a lipophilic butyl-ethyl substituted benzene ring. This amphiphilic character governs its solubility in various media.

General Principles for Alkylphenol Solubility:

-

Aqueous Solubility: The presence of the butyl and ethyl groups, which are nonpolar alkyl chains, is expected to significantly decrease its solubility in water compared to phenol. Generally, as the length of the alkyl chain on a phenol increases, its aqueous solubility decreases.[1]

-

Organic Solvent Solubility: this compound is predicted to be readily soluble in a range of organic solvents.[1] This includes polar protic solvents (e.g., ethanol, methanol), polar aprotic solvents (e.g., acetone, acetonitrile), and nonpolar solvents (e.g., toluene, heptane). The "like dissolves like" principle suggests that its solubility in hydrocarbons will be enhanced by the long alkyl chains.[1]

-

pH-Dependent Aqueous Solubility: The phenolic hydroxyl group is weakly acidic (pKa typically around 10-11 for alkylphenols) and can be deprotonated in alkaline solutions to form a more soluble phenolate salt.[1] However, the bulky ethyl group at the ortho position may cause steric hindrance, a phenomenon known as the "cryptophenol" effect, which can reduce its solubility in aqueous alkali compared to unhindered phenols.[1]

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Aqueous | Water | Low | The hydrophobic character of the butyl and ethyl groups outweighs the hydrophilic nature of the hydroxyl group.[1] |

| Aqueous Buffer (pH 2) | Low | The compound will be in its neutral, less soluble form. | |

| Aqueous Buffer (pH 12) | Moderate | Formation of the more soluble phenolate salt, though potentially limited by steric hindrance from the ortho-ethyl group.[1] | |

| Polar Protic | Ethanol | High | The hydroxyl group can form hydrogen bonds with the solvent, and the alkyl chains are soluble in the ethanol backbone.[1] |

| Methanol | High | Similar to ethanol, good solvation of both polar and nonpolar moieties.[1] | |

| Polar Aprotic | Acetone | High | Good dipole-dipole interactions with the phenol and dispersion forces with the alkyl groups.[1] |

| Acetonitrile | High | Capable of solvating both the polar and nonpolar parts of the molecule. | |

| Nonpolar | Toluene | High | The aromatic ring and alkyl chains have favorable interactions with the aromatic solvent.[1] |

| Heptane | Moderate to High | The long alkyl chains enhance solubility in aliphatic hydrocarbons.[1] |

Predicted Stability Profile of this compound

The stability of phenolic compounds is a critical consideration, as they can be susceptible to degradation via several pathways, primarily oxidation. The presence of alkyl groups on the phenolic ring influences this stability.

Key Factors Affecting the Stability of Alkylphenols:

-

Oxidative Degradation: Phenols are prone to oxidation, which can be accelerated by heat, light, and the presence of metal ions. The electron-donating nature of the alkyl groups (butyl and ethyl) can make the aromatic ring more susceptible to oxidation. The resulting degradation products are often quinone-type structures. Alkylphenols with ortho and para substituents are generally more rapidly degraded by oxidation compared to meta-substituted isomers.[2]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of phenolic compounds.[3] Storing the compound in light-resistant containers is crucial.

-

Thermal Stability: While generally stable at ambient temperatures, elevated temperatures can promote both oxidation and dealkylation (cleavage of the butyl or ethyl group).[4]

-

pH Stability: Phenolic compounds tend to be more stable in acidic to neutral conditions.[5][6] Under alkaline conditions, the formation of the phenolate ion can increase the susceptibility to oxidation, leading to discoloration and degradation.[7][8]

Table 2: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Predicted Stability | Likely Degradation Pathway(s) |

| Acidic (e.g., 0.1 M HCl) | High | Generally stable in acidic conditions.[6] |

| Alkaline (e.g., 0.1 M NaOH) | Low to Moderate | Formation of phenolate ion, increasing susceptibility to oxidation.[5][8] |

| Oxidative (e.g., 3% H₂O₂) | Low | Oxidation of the phenol to form quinones and other related products.[2] |

| Thermal (e.g., 60°C) | Moderate | Acceleration of oxidation; potential for dealkylation at higher temperatures.[4][9] |

| Photolytic (e.g., ICH Q1B) | Low to Moderate | Photochemical degradation, likely involving radical mechanisms.[3] |

Experimental Protocols

The following sections detail standardized protocols for the experimental determination of the solubility and stability of this compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method for determining the equilibrium solubility of a compound.[10][11][12]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, pH buffers, ethanol)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved solids.

-

Dilution: Dilute the filtered solution with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. repository.geologyscience.ru [repository.geologyscience.ru]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note: Quantitative Analysis of 5-Butyl-2-ethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Butyl-2-ethylphenol is an alkylphenol, a class of compounds used in various industrial applications and sometimes found as environmental contaminants or degradation products of larger molecules, such as antioxidants. Due to their potential endocrine-disrupting properties, sensitive and accurate analytical methods are required for their detection and quantification.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like alkylphenols, offering high separation efficiency and definitive identification.[3] This document provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix.

Principle The method involves the extraction of this compound from the sample matrix, followed by an optional derivatization step to enhance its volatility and thermal stability.[4] The prepared sample is then injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column. The separated analyte subsequently enters a mass spectrometer, where it is ionized, fragmented, and detected. Quantification is achieved by comparing the analyte's response to that of an internal standard using a calibration curve, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5][6]

Experimental Protocols

1. Apparatus and Reagents

-

Apparatus:

-

GC-MS system equipped with a split/splitless injector and a mass selective detector.[5]

-

Capillary column: 5% phenylmethylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5][7]

-

Autosampler vials (1.5 mL, glass) with inserts.[8]

-

Standard laboratory glassware (pipettes, volumetric flasks).

-

Nitrogen evaporator or rotary evaporator.

-

Vortex mixer and centrifuge.

-

-

Reagents:

-

Solvents: Hexane, Ethyl Acetate, Methanol (HPLC or GC grade).

-

Reagent water (Type I).[5]

-

This compound analytical standard.

-

Internal Standard (IS): 4-tert-butylphenol-d13 or a structurally similar compound not present in the sample.[5][9]

-

Derivatization agent (optional): N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[10]

-

Anhydrous sodium sulfate or magnesium sulfate.[1]

-

2. Standard Solution Preparation

-

Primary Stock Solutions (1 g/L): Accurately weigh and dissolve 10 mg of this compound standard and the selected internal standard into separate 10 mL volumetric flasks. Dilute to volume with methanol. Store at 4°C.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the appropriate solvent (e.g., ethyl acetate).[10] A typical calibration range for alkylphenols is 1-100 µg/L.[5][9]

-

Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., 5 mg/L in methanol) for spiking into all samples, blanks, and calibration standards.[9]

3. Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Transfer 10 mL of the liquid sample into a glass centrifuge tube.

-

Spike the sample with a known amount of the internal standard working solution (e.g., 50 µL of 5 mg/L IS solution).[9]

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge the sample for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction (steps 3-6) two more times, pooling the organic extracts.[10]

-

Pass the combined extract through a small column of anhydrous sodium sulfate to remove any residual water.[1]

-

Evaporate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.[1]

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

4. Derivatization Protocol (Optional) Note: Derivatization can improve peak shape and sensitivity for phenolic compounds.[4][11]

-

Ensure the concentrated extract from the sample preparation step is completely dry.

-

Add 50 µL of BSTFA + 1% TMCS to the vial containing the dried extract.[10]

-

Seal the vial tightly and heat at 70°C for 1 hour.[10]

-

Cool the vial to room temperature before injection into the GC-MS.

5. GC-MS Instrumental Parameters The following table outlines typical starting parameters for the GC-MS analysis of alkylphenols. Optimization may be required based on the specific instrument configuration.[5]

| Parameter | Setting | Reference |

| GC System | ||

| Injector | Splitless | [5][7] |

| Injection Volume | 1 µL | [7][8] |

| Injector Temp. | 260 °C | [5] |

| Carrier Gas | Helium | [5] |

| Flow Rate | 1.0 mL/min (Constant Flow) | [5] |

| Oven Program | Initial: 50 °C, hold 1 minRamp: 10 °C/min to 300 °CHold: 5 min at 300 °C | [5][7] |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) | [6] |

| Ion Source Temp. | 250 °C | [5] |

| Transfer Line Temp. | 300 °C | [5] |

| Acquisition Mode | Scan (m/z 40-450) for identificationSelected Ion Monitoring (SIM) for quantification | [5] |

| Electron Energy | 70 eV |

Data Presentation

Quantitative data should be organized for clarity. The following table provides expected (not experimental) mass spectrometric data for this compound based on its chemical structure. The molecular weight of this compound (C12H18O) is 178.27 g/mol .

| Analyte | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Typical LOQ (µg/L) |

| This compound | 10 - 15 | 135 | 178, 149 | 1 - 5 |

| Internal Standard (IS) | Analyte-dependent | Specific to IS | Specific to IS | N/A |

-

Note on Ions: The quantifier ion (m/z 135) is proposed based on the common fragmentation pattern of butylphenols, corresponding to a benzylic cleavage of the butyl group. The molecular ion (m/z 178) and a fragment from the loss of the ethyl group (m/z 149) serve as qualifier ions for identity confirmation.

Visualizations

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow from sample preparation to final reporting.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. diva-portal.org [diva-portal.org]

- 3. matec-conferences.org [matec-conferences.org]

- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Application Note: Analytical Methods for the Quantification of Resveratrol

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts.[1] It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its potential antioxidant, anti-inflammatory, and anti-aging properties.[2][3] As a result, robust and reliable analytical methods are crucial for the quantification of resveratrol in bulk pharmaceutical ingredients (APIs), finished dosage forms, and biological matrices to ensure product quality, and support pharmacokinetic and pharmacodynamic studies.[1][4] This application note provides detailed protocols for the analysis of resveratrol using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Data Presentation

The following tables summarize typical quantitative data and validation parameters for the analytical methods described.

Table 1: HPLC-UV Method Parameters and Performance

| Parameter | Value |

| Column | C18 (250 x 4.6 mm, 5 µm)[4][5] |

| Mobile Phase | Methanol: 0.05% Orthophosphoric Acid in Water (pH 2.8) (51:49, v/v)[5] |

| Flow Rate | 0.8 mL/min[5] |

| Detection Wavelength | 306 nm[1] |

| Retention Time | ~3.64 min[5] |

| Linearity Range | 5-25 µg/mL[5] |

| Limit of Detection (LOD) | 0.006 µg/mL[4] |

| Limit of Quantification (LOQ) | 0.008 µg/mL[4] |

| Accuracy (% Recovery) | 98.5-102.9%[6] |

| Precision (%RSD) | <2%[5] |

Table 2: LC-MS/MS Method Parameters and Performance

| Parameter | Value |

| Column | C18 (100 x 1.0 mm, 5 µm)[7] |

| Mobile Phase | Acetonitrile: 0.01% Formic Acid in Water (60:40, v/v)[7] |

| Flow Rate | 0.1 mL/min[7] |

| Ionization Mode | Negative Ion Electrospray (ESI)[7] |

| Monitored Transition (MRM) | m/z 226.9 > 184.8[7] |

| Limit of Detection (LOD) | 0.001 µg/mL[2] |

| Application | Pharmacokinetic and brain distribution studies[7] |

Table 3: UV-Visible Spectrophotometry Parameters

| Parameter | Value |

| Solvent | Ethanol[8] |

| λmax (trans-resveratrol) | 308 nm[8] |

| Molar Absorptivity (ε) | 30,000 M⁻¹cm⁻¹[8] |

| λmax (cis-resveratrol) | 288 nm[8] |

| Molar Absorptivity (ε) | 12,600 M⁻¹cm⁻¹[8] |

| Application | Rapid estimation of total resveratrol concentration[9] |

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Resveratrol in Pharmaceutical Dosage Forms

This protocol describes the quantification of resveratrol in tablet formulations.

1. Materials and Reagents

-

Resveratrol reference standard

-

Methanol (HPLC grade)[1]

-

Orthophosphoric acid (OPA)[1]

-

Water (HPLC grade)

-

0.45 µm nylon syringe filters[5]

2. Instrumentation

-

HPLC system with a UV-Vis detector[5]

-

C18 analytical column (250 x 4.6 mm, 5 µm)[5]

-

Sonicator

-

Analytical balance

3. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of methanol and 0.05% OPA in water (pH adjusted to 2.8) in a 51:49 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[5]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of resveratrol reference standard and transfer to a 10 mL volumetric flask. Dissolve in the mobile phase and make up to volume.[5]

-

Working Standard Solutions (5-25 µg/mL): Prepare a series of dilutions from the standard stock solution with the mobile phase to obtain concentrations of 5, 10, 15, 20, and 25 µg/mL.[5]

-

Sample Preparation: Weigh and finely powder 10 tablets. Transfer a quantity of powder equivalent to 10 mg of resveratrol to a 10 mL volumetric flask. Add approximately 7 mL of mobile phase, sonicate for 15 minutes, and then make up to volume with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter before injection.[1][5]

4. Chromatographic Conditions

-

Column: C18 (250 x 4.6 mm, 5 µm)[5]

-

Mobile Phase: Methanol: 0.05% OPA in water (pH 2.8) (51:49, v/v)[5]

-

Flow Rate: 0.8 mL/min[5]

-

Injection Volume: 20 µL[5]

-

Detection: UV at 306 nm[1]

-

Column Temperature: 25°C[5]

5. Analysis

-

Inject the working standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area of resveratrol.

-

Calculate the concentration of resveratrol in the sample using the calibration curve.

Protocol 2: LC-MS/MS Analysis of Resveratrol in Plasma

This protocol is suitable for pharmacokinetic studies, providing high sensitivity and selectivity.

1. Materials and Reagents

-

Resveratrol reference standard

-

Curcumin (Internal Standard, IS)[7]

-

Acetonitrile (LC-MS grade)[7]

-

Formic acid (LC-MS grade)[7]

-

Water (LC-MS grade)

-

Drug-free plasma

2. Instrumentation

-

LC-MS/MS system (Triple Quadrupole)[7]

-

C18 analytical column (100 x 1.0 mm, 5 µm)[7]

-

Vortex mixer

-

Centrifuge

3. Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and 0.01% formic acid in water (60:40, v/v).[7]

-

Standard and IS Stock Solutions: Prepare stock solutions of resveratrol and curcumin in methanol.

-

Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of resveratrol stock solution into drug-free plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation

-

To 100 µL of plasma sample, add 10 µL of the internal standard solution.

-

Add 200 µL of acetonitrile to precipitate proteins.[4]

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

5. LC-MS/MS Conditions

-

Column: C18 (100 x 1.0 mm, 5 µm)[7]

-

Mobile Phase: Acetonitrile: 0.01% Formic Acid in Water (60:40, v/v)[7]

-

Flow Rate: 0.1 mL/min[7]

-

Ionization: Negative Ion Electrospray (ESI)[7]

-

MRM Transitions:

Protocol 3: UV-Visible Spectrophotometric Analysis of Resveratrol

This is a simple and rapid method for the determination of total resveratrol content.

1. Materials and Reagents

-

Resveratrol reference standard

-

Ethanol (UV grade)[8]

2. Instrumentation

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Analytical balance

3. Preparation of Solutions

-

Standard Solutions: Prepare a series of standard solutions of resveratrol in ethanol at different concentrations.

4. Analysis

-

Measure the absorbance of the standard solutions at 308 nm (for trans-resveratrol) or 288 nm (for cis-resveratrol) against an ethanol blank.[8]

-

Construct a calibration curve of absorbance versus concentration.

-

Prepare the sample solution in ethanol and measure its absorbance at the respective wavelength.

-

Determine the concentration of resveratrol in the sample using the calibration curve and Beer-Lambert's law (A = εcl).

Signaling Pathways of Resveratrol

Resveratrol is known to modulate several signaling pathways, contributing to its diverse biological activities. Two of the most well-characterized pathways are the SIRT1 and AMPK signaling pathways.

SIRT1 Signaling Pathway

Resveratrol is a potent activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[10] Activation of SIRT1 by resveratrol leads to the deacetylation of various downstream targets, influencing cellular processes like inflammation, oxidative stress, and apoptosis.[10]

AMPK Signaling Pathway

Resveratrol can also activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[11][12] This activation can occur through LKB1-dependent mechanisms and leads to the regulation of cellular metabolism and mitochondrial biogenesis.[12][13]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. mdpi.com [mdpi.com]

- 7. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Simple spectrophotometric assessment of the trans-/cis-resveratrol ratio in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Compounds Targeting SIRT1 and Beyond: Promising Nutraceutical Strategies Against Atherosclerosis [mdpi.com]

- 11. Resveratrol Activates Neuronal Autophagy Through AMPK in the Ischemic Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: 5-Butyl-2-ethylphenol as an Intermediate in Organic Synthesis

Introduction

5-Butyl-2-ethylphenol is a disubstituted phenol with potential applications as an intermediate in the synthesis of a variety of organic molecules. Its structure, featuring both a butyl and an ethyl group on the phenolic ring, offers unique steric and electronic properties that can be exploited in the design of new compounds. The phenolic hydroxyl group can be readily functionalized, while the aromatic ring is susceptible to electrophilic substitution, making it a versatile building block in organic synthesis. Potential applications include the synthesis of antioxidants, agrochemicals, and pharmaceutical intermediates.

Physicochemical Properties (Predicted)

Quantitative data for this compound is not available. The following table presents predicted physicochemical properties based on its structure.

| Property | Predicted Value |

| Molecular Formula | C12H18O |

| Molecular Weight | 178.27 g/mol |

| Boiling Point | ~250-260 °C |

| Melting Point | Not Available |

| pKa | ~10.5 |

| LogP | ~4.5 |

Synthesis of this compound

A plausible synthetic route to this compound is the Friedel-Crafts alkylation of 2-ethylphenol.

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound.

Experimental Protocol: Friedel-Crafts Alkylation of 2-Ethylphenol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-ethylphenol (1.0 eq) and a suitable solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add a Lewis acid catalyst such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4) (0.2-1.1 eq).

-

Alkylation: Add 1-butene gas or dropwise add 1-chlorobutane (1.1 eq) to the stirred mixture at a rate that maintains the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Hypothetical Reaction Data:

| Alkylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1-Butene | H2SO4 | 0 - 25 | 4 | 65 |

| 1-Chlorobutane | AlCl3 | 0 - 25 | 8 | 70 |

Applications in Organic Synthesis

The steric hindrance provided by the butyl and ethyl groups makes this compound an excellent candidate for the synthesis of hindered phenolic antioxidants. These compounds are widely used as stabilizers in plastics, rubbers, and food products.

Signaling Pathway for Antioxidant Activity:

Caption: Antioxidant mechanism of hindered phenols.

Experimental Protocol: Mannich Reaction for Antioxidant Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), formaldehyde (37% aqueous solution, 1.2 eq), and a secondary amine such as dimethylamine (1.2 eq) in a suitable solvent like ethanol.

-

Reaction: Reflux the mixture for 4-8 hours.

-

Work-up: After cooling, the product may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified Mannich base.

Hypothetical Yield Data:

| Amine | Solvent | Time (h) | Yield (%) |

| Dimethylamine | Ethanol | 6 | 85 |

| Diethylamine | Isopropanol | 8 | 80 |

This compound can serve as a precursor for the synthesis of substituted dibenzofurans, which are structural motifs found in various biologically active molecules.

Experimental Workflow for Dibenzofuran Synthesis:

Caption: Synthesis of dibenzofurans from phenols.

Experimental Protocol: Oxidative Coupling

-

Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as dichloromethane or acetonitrile.

-

Oxidation: Add a solution of an oxidizing agent like iron(III) chloride (FeCl3, 2.2 eq) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography to isolate the substituted dibenzofuran.

Hypothetical Yield Data:

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

| FeCl3 | Dichloromethane | 24 | 45 |

| DDQ | Acetonitrile | 18 | 55 |

Safety Information

Alkylated phenols should be handled with care. They are generally considered to be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally related compounds.

Application Notes and Protocols for Assessing the Antioxidant Capacity of Synthetic Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic phenols are a class of compounds widely utilized for their antioxidant properties in various industries, including pharmaceuticals, food preservation, and materials science. Their ability to scavenge free radicals and modulate oxidative stress pathways makes them valuable targets for research and development. The assessment of their antioxidant capacity is a critical step in their evaluation and application. This document provides detailed protocols for the most common assays used to determine the antioxidant capacity of synthetic phenols: DPPH, ABTS, ORAC, and FRAP. Additionally, it includes a summary of quantitative data for selected synthetic phenols and a visualization of a key signaling pathway involved in the cellular antioxidant response.

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reactions.[1][2] The resulting phenoxy radical is stabilized by resonance, rendering it less reactive. The efficiency of this process is influenced by the number and arrangement of hydroxyl groups, as well as other substituents on the aromatic ring.

Key Experiments and Methodologies

A comprehensive evaluation of the antioxidant capacity of synthetic phenols requires a multi-assay approach, as different assays reflect different aspects of antioxidant action. The following sections detail the protocols for four widely accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to assess the radical scavenging activity of antioxidants. The stable free radical DPPH has a deep violet color in solution, which fades to yellow upon reduction by an antioxidant.

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle at 4°C.

-

Test Compound Stock Solution: Prepare a stock solution of the synthetic phenol in a suitable solvent (e.g., methanol, ethanol, or DMSO) at a concentration of 1 mg/mL.

-

Trolox Standard Solution: Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in methanol at a concentration of 1 mM. Prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM) from the stock solution to generate a standard curve.

-

-

Assay Procedure:

-

Pipette 100 µL of the test compound at various concentrations (serial dilutions from the stock solution) into the wells of a 96-well microplate.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of the solvent used for the test compound and 100 µL of the DPPH solution.

-

For the control, add 100 µL of the test compound solvent and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the calibration curve for the test compound by the slope of the Trolox calibration curve.[3]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its color diminishes in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 19.2 mg of ABTS in 5 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 3.3 mg of potassium persulfate in 5 mL of deionized water.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Test Compound and Trolox Standard Solutions: Prepare as described for the DPPH assay.

-

-

Assay Procedure:

-

Pipette 20 µL of the test compound at various concentrations into the wells of a 96-well microplate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay.

-

Determine the IC50 value or express the results as TEAC.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Experimental Protocol:

-

Reagent Preparation:

-

Fluorescein Stock Solution (1 mM): Dissolve fluorescein in 75 mM potassium phosphate buffer (pH 7.4).

-

Fluorescein Working Solution (10 nM): Dilute the stock solution in phosphate buffer.

-

AAPH Solution (240 mM): Dissolve AAPH in phosphate buffer. Prepare fresh daily.

-

Test Compound and Trolox Standard Solutions: Prepare in phosphate buffer.

-

-

Assay Procedure:

-

Pipette 25 µL of the test compound or Trolox standard at various concentrations into the wells of a black 96-well microplate.

-

Add 150 µL of the fluorescein working solution to each well.

-

Incubate the plate at 37°C for 15 minutes in the microplate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately begin recording the fluorescence every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence decay of each sample and the blank (buffer only).

-

Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample.

-

Plot the net AUC against the concentration of Trolox to generate a standard curve.

-

The ORAC value of the test compound is expressed as µmol of Trolox equivalents (TE) per gram or mole of the compound.[4]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.

Experimental Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Test Compound and Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare in deionized water.

-

-

Assay Procedure:

-

Pipette 30 µL of the test compound or FeSO₄ standard at various concentrations into the wells of a 96-well microplate.

-

Add 270 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

-

The FRAP value of the test compound is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.[5]

-

Data Presentation

The antioxidant capacities of several synthetic phenols, determined by the assays described above, are summarized in the tables below for easy comparison.

Table 1: DPPH Radical Scavenging Activity (IC50)

| Synthetic Phenol | IC50 (µg/mL) | Reference |

| Butylated Hydroxyanisole (BHA) | 15.2 | [6] |

| Butylated Hydroxytoluene (BHT) | 28.7 | [6] |

| Propyl Gallate | 2.5 | [6] |

| tert-Butylhydroquinone (TBHQ) | 8.9 | [6] |

Table 2: ABTS Radical Cation Scavenging Activity (TEAC)

| Synthetic Phenol | TEAC (Trolox Equivalents) | Reference |

| Butylated Hydroxyanisole (BHA) | 1.25 | [1] |

| Butylated Hydroxytoluene (BHT) | 0.52 | [1] |

| Propyl Gallate | 2.89 | [1] |

| tert-Butylhydroquinone (TBHQ) | 1.98 | [1] |

Table 3: Oxygen Radical Absorbance Capacity (ORAC)

| Synthetic Phenol | ORAC Value (µmol TE/g) | Reference |

| Butylated Hydroxyanisole (BHA) | 2,800 | [7] |

| Butylated Hydroxytoluene (BHT) | 1,500 | [7] |

| Propyl Gallate | 8,500 | [7] |

| tert-Butylhydroquinone (TBHQ) | 4,200 | [7] |

Table 4: Ferric Reducing Antioxidant Power (FRAP)

| Synthetic Phenol | FRAP Value (µmol Fe²⁺/g) | Reference |

| Butylated Hydroxyanisole (BHA) | 3,500 | [5] |

| Butylated Hydroxytoluene (BHT) | 1,200 | [5] |

| Propyl Gallate | 9,800 | [5] |

| tert-Butylhydroquinone (TBHQ) | 6,100 | [5] |

Signaling Pathway and Experimental Workflow Visualization

Synthetic phenolic antioxidants can modulate cellular signaling pathways involved in the response to oxidative stress. One of the key pathways is the Keap1-Nrf2 pathway, which regulates the expression of a wide range of antioxidant and detoxification enzymes.

Caption: Experimental workflow for assessing antioxidant capacity.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress or certain electrophilic compounds, including some synthetic phenols, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.

Caption: Keap1-Nrf2 signaling pathway activation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. firstindia.co.in [firstindia.co.in]

- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols [mdpi.com]

- 4. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen - PMC [pmc.ncbi.nlm.nih.gov]

High-Throughput Screening of Phenolic Compounds for Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of phenolic compounds, a promising class of natural products, in the context of drug discovery. Phenolic compounds, known for their diverse biological activities, are a rich source of potential therapeutic agents. HTS enables the rapid and efficient screening of large libraries of these compounds to identify "hits" with desired biological activities.

Application Notes

High-throughput screening is a critical tool in modern drug discovery, allowing for the testing of thousands to millions of compounds in a short period.[1][2][3] Phenolic compounds, secondary metabolites found ubiquitously in plants, are of particular interest due to their well-documented antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[4] This makes them excellent candidates for HTS campaigns targeting a wide range of diseases.

The successful implementation of an HTS campaign for phenolic compounds involves several key stages: assay development, library screening, and hit validation. Careful consideration of the biological target and the selection of a robust and reproducible assay are paramount for generating meaningful data. Both biochemical assays, which measure the effect of a compound on a specific molecular target (e.g., an enzyme), and cell-based assays, which assess the overall cellular response, are commonly employed.[1][5][6]

Data analysis is a crucial and often challenging aspect of HTS.[7] The large datasets generated require sophisticated data processing and statistical analysis to identify true hits while minimizing false positives and false negatives.

Key Signaling Pathways Modulated by Phenolic Compounds

Phenolic compounds exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for designing relevant screening assays and for elucidating the mechanism of action of identified hits. Several key pathways are frequently targeted by phenolic compounds:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[7][8][9] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. Many phenolic compounds have been shown to inhibit NF-κB signaling, making it a key target for drug discovery.

NF-κB Signaling Pathway

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[10][11][12][13][14] The MAPK family includes three major subfamilies: ERK, JNK, and p38. Phenolic compounds can modulate these pathways to exert their therapeutic effects.

MAPK Signaling Pathway

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15][16][17] Activation of the Nrf2 pathway is a key mechanism by which phenolic compounds exert their antioxidant and anti-inflammatory effects.

Nrf2 Signaling Pathway

Experimental Protocols

The following are detailed protocols for common HTS assays used to screen phenolic compounds. These protocols are designed for a 96-well plate format but can be adapted for higher-density formats (e.g., 384- or 1536-well plates).

Biochemical Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[18] The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Workflow:

DPPH Assay Workflow

Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.2 mM): Dissolve 8 mg of DPPH in 100 mL of methanol.[19] This solution should be freshly prepared and protected from light.

-

Test Compounds: Prepare a stock solution of each phenolic compound in a suitable solvent (e.g., DMSO or ethanol). Create a serial dilution of each compound in methanol.

-

Positive Control: Prepare a serial dilution of a known antioxidant, such as ascorbic acid or gallic acid, in methanol.[20]

-

-

Assay Procedure:

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

-

Data Presentation:

| Compound | IC50 (µg/mL) |

| Gallic Acid (Control) | 5.2 ± 0.4 |

| Quercetin | 8.7 ± 0.6 |

| Catechin | 15.3 ± 1.1 |

| Caffeic Acid | 12.1 ± 0.9 |

This assay is based on the ability of antioxidants to quench the blue-green 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[22]

Workflow:

ABTS Assay Workflow

Protocol:

-

Reagent Preparation:

-

ABTS Radical Cation Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[23] Before use, dilute the solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[22][24]

-

Test Compounds and Positive Control: Prepare as described for the DPPH assay.

-

-

Assay Procedure:

-

Data Analysis:

-

Calculate the percentage of inhibition and IC50 values as described for the DPPH assay.

-

Data Presentation:

| Compound | IC50 (µg/mL) |

| Trolox (Control) | 4.5 ± 0.3 |

| Resveratrol | 7.9 ± 0.5 |

| Epicatechin | 11.2 ± 0.8 |

| Ferulic Acid | 9.8 ± 0.7 |

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[25][26] This assay measures the inhibition of tyrosinase activity by monitoring the formation of dopachrome from the oxidation of L-DOPA.

Workflow:

Tyrosinase Inhibition Assay Workflow

Protocol:

-

Reagent Preparation:

-

Tyrosinase Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

L-DOPA Solution: Prepare a solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer.

-

Test Compounds: Prepare serial dilutions of phenolic compounds in a suitable solvent.

-

Positive Control: Prepare a serial dilution of kojic acid, a known tyrosinase inhibitor.[27]

-

-

Assay Procedure:

-

Add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution to each well of a 96-well plate.

-

Pre-incubate the plate at 25°C for 10 minutes.[28]

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Measure the absorbance at 475-510 nm every minute for 20-30 minutes using a microplate reader in kinetic mode.[28][29][30][31][32]

-

-

Data Analysis:

-

Determine the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the reaction rate without the inhibitor, and Rate_sample is the reaction rate with the inhibitor.

-

Determine the IC50 value for each compound.

-

Data Presentation:

| Compound | IC50 (µM)[6][27][33] |

| Kojic Acid (Control) | 18.5 ± 1.2 |

| Luteolin | 10.3 ± 0.8 |

| Apigenin | 25.1 ± 2.0 |

| Kaempferol | 32.7 ± 2.5 |

Cell-Based Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[34] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1]

Workflow:

MTT Assay Workflow

Protocol:

-

Cell Culture and Plating:

-

Culture the desired cell line under appropriate conditions.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[35]

-

-

Compound Treatment:

-

Prepare serial dilutions of the phenolic compounds in the cell culture medium.

-